
Octacosyl Hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacosyl Hexadecanoate can be synthesized through the esterification reaction between octacosanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C28H58OH+C16H32O2→C44H88O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octacosyl Hexadecanoate can undergo oxidation reactions, particularly at the alcohol and ester functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield octacosanol and hexadecanoic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Hydrolysis: H₂O, HCl or NaOH, under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Octacosanol and hexadecanol.
Hydrolysis: Octacosanol and hexadecanoic acid
Scientific Research Applications
Chemistry: Octacosyl Hexadecanoate is used as a model compound in studies of lipid behavior and interactions. It is also employed in the synthesis of other complex lipids and esters.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the formulation of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and component of waxes and polishes. It is also utilized in the production of biodegradable plastics .
Mechanism of Action
The mechanism of action of Octacosyl Hexadecanoate is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid bilayers, enhancing membrane stability and fluidity. In industrial applications, its hydrophobic properties contribute to its effectiveness as a lubricant and water-repellent agent .
Comparison with Similar Compounds
Octadecane: A long-chain alkane with similar hydrophobic properties.
1-Hexadecanol: A long-chain alcohol with similar chemical reactivity.
Palmitic Acid: A long-chain fatty acid that forms esters with various alcohols.
Cetyl Palmitate: An ester of hexadecanoic acid and cetyl alcohol, similar in structure and properties to Octacosyl Hexadecanoate
Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its high molecular weight and long carbon chains contribute to its stability and hydrophobicity, making it particularly useful in applications requiring water repellency and lubrication .
Properties
CAS No. |
78509-52-1 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
octacosyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI Key |
DUUVLSQFLIAPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
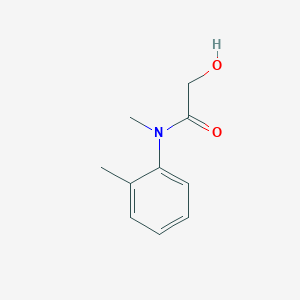

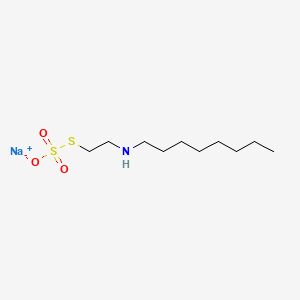
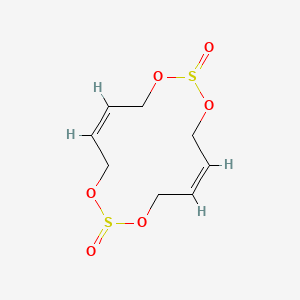
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
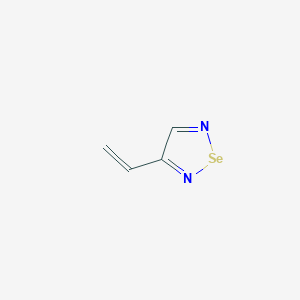
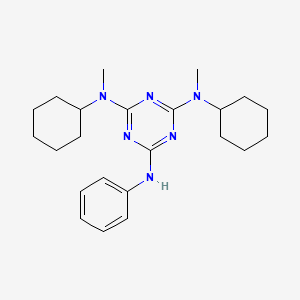
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
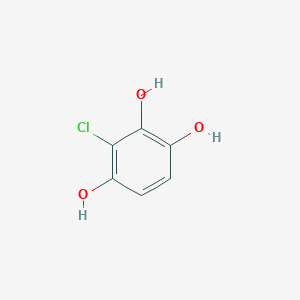
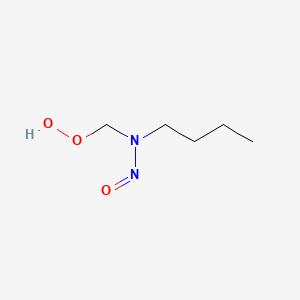
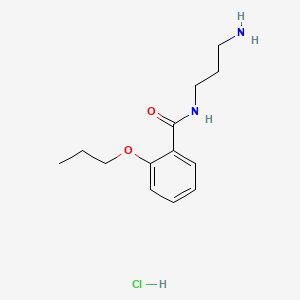
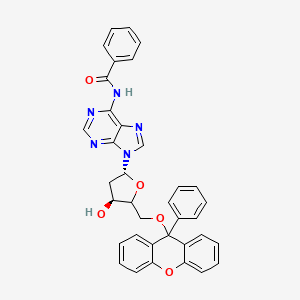
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
